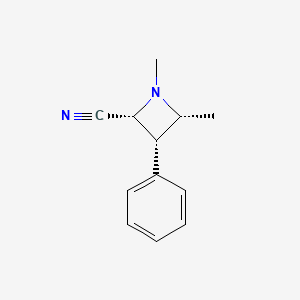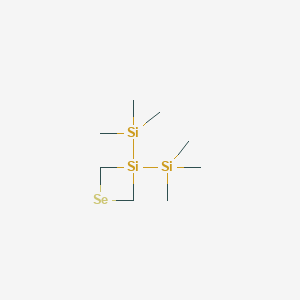
3,3-Bis(trimethylsilyl)-1,3-selenasiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(trimethylsilyl)-1,3-selenasiletane is a unique organosilicon compound that features a selenasiletane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trimethylsilyl)-1,3-selenasiletane typically involves the reaction of trimethylsilyl chloride with selenium-containing precursors under controlled conditions. One common method includes the use of selenourea as a selenium source, which reacts with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Bis(trimethylsilyl)-1,3-selenasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the selenasiletane ring to selenides or diselenides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Various organosilicon derivatives with different functional groups.
Applications De Recherche Scientifique
3,3-Bis(trimethylsilyl)-1,3-selenasiletane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organoselenium compounds and as a reagent in organic transformations.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known antioxidant properties.
Industry: It is used in the development of advanced materials, including semiconductors and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,3-Bis(trimethylsilyl)-1,3-selenasiletane involves its ability to participate in various chemical reactions due to the presence of selenium and trimethylsilyl groups. The selenium atom can undergo redox reactions, while the trimethylsilyl groups can be easily substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
3,3-Bis(trimethylsilyl)-1,3-thiasiletane: Similar structure but contains sulfur instead of selenium.
3,3-Bis(trimethylsilyl)-1,3-disiletane: Contains two silicon atoms in the ring structure.
3,3-Bis(trimethylsilyl)-1,3-oxasiletane: Contains oxygen instead of selenium.
Uniqueness: 3,3-Bis(trimethylsilyl)-1,3-selenasiletane is unique due to the presence of selenium, which imparts distinct redox properties and reactivity compared to its sulfur, silicon, and oxygen analogs. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability.
Propriétés
Numéro CAS |
914096-97-2 |
|---|---|
Formule moléculaire |
C8H22SeSi3 |
Poids moléculaire |
281.49 g/mol |
Nom IUPAC |
trimethyl-(3-trimethylsilyl-1,3-selenasiletan-3-yl)silane |
InChI |
InChI=1S/C8H22SeSi3/c1-10(2,3)12(7-9-8-12)11(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
MARIPTSLFVHMFM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si]1(C[Se]C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


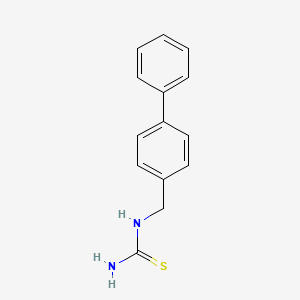
![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
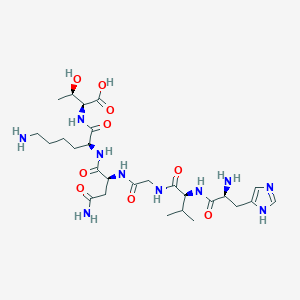
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
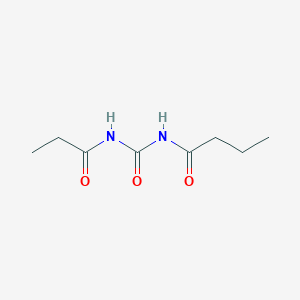
![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)

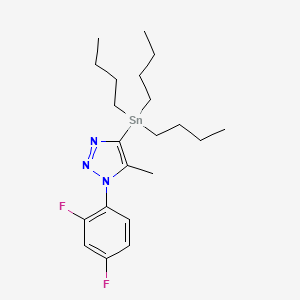
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
